molecular formula C15H15NO2 B14527505 {4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone CAS No. 62764-98-1

{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone

Cat. No.: B14527505
CAS No.: 62764-98-1
M. Wt: 241.28 g/mol
InChI Key: QUZVWWROSVCAHS-UHFFFAOYSA-N
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Description

{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone, also known as 4-(Dimethylamino)benzophenone, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a dimethylamino group. This compound is known for its applications in various scientific fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation of dimethylaniline with benzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

C6H5COCl+C6H5N(CH3)2AlCl3C6H5COC6H4N(CH3)2+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{N(CH}_3\text{)}_2 + \text{HCl} C6​H5​COCl+C6​H5​N(CH3​)2​AlCl3​​C6​H5​COC6​H4​N(CH3​)2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of {4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone involves its ability to absorb light and undergo photochemical reactions. The dimethylamino group acts as an electron-donating group, enhancing the compound’s photophysical properties. This makes it an effective photoinitiator and photosensitizer. The molecular targets and pathways involved include interactions with nucleic acids and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the dimethylamino substitution.

    4-(Dimethylamino)benzophenone: A closely related compound with similar properties.

    Michler’s ketone: Another derivative with two dimethylamino groups.

Uniqueness

{4-[(Dimethylamino)oxy]phenyl}(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring light absorption and photochemical reactivity .

Properties

CAS No.

62764-98-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

[4-(dimethylaminooxy)phenyl]-phenylmethanone

InChI

InChI=1S/C15H15NO2/c1-16(2)18-14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

QUZVWWROSVCAHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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